Synthesis Yield Advantage of 2-Amino-5-fluorobenzonitrile over 2-Amino-5-chlorobenzonitrile
The patented three-step synthesis of 2-amino-5-fluorobenzonitrile from 2,5-difluorobenzaldehyde achieves a high overall molar yield of approximately 77% (calculated as 0.95 × 0.85 × 0.95) [1]. In contrast, the synthesis of the analogous 2-amino-5-chlorobenzonitrile via chlorination of anthranilonitrile with N-chlorosuccinimide yields only 41% after recrystallization . This yield differential directly impacts the cost-effectiveness of downstream API manufacturing.
| Evidence Dimension | Synthesis Yield (Overall) |
|---|---|
| Target Compound Data | Approximately 77% (calculated from three steps: 95%, 85%, 95%) |
| Comparator Or Baseline | 2-Amino-5-chlorobenzonitrile (CAS 5922-60-1): 41% |
| Quantified Difference | Approximately 36 percentage points higher for the fluorinated compound |
| Conditions | Target: Patent CN113354558B (three-step process from 2,5-difluorobenzaldehyde). Comparator: US05457201 (one-step chlorination of anthranilonitrile). |
Why This Matters
Higher synthetic yield translates to lower raw material costs and reduced waste, a critical factor in large-scale procurement for pharmaceutical manufacturing.
- [1] CN113354558B. Preparation method of 2-amino-5-fluorobenzonitrile. China Patent, 2021. View Source
